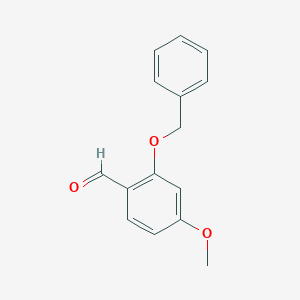

2-(Benzyloxy)-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOXTICIDSITGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356215 | |

| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32884-23-4 | |

| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzyloxy 4 Methoxybenzaldehyde

Synthetic Pathways to 2-(Benzyloxy)-4-methoxybenzaldehyde

The synthesis of this compound is most commonly achieved through the benzylation of a hydroxyl precursor. This section details the established methods, including reagents, conditions, and alternative approaches.

Benzylation of 2-Hydroxy-4-methoxybenzaldehyde (B30951)

The principal and most widely documented method for preparing this compound is the etherification of the phenolic hydroxyl group of 2-Hydroxy-4-methoxybenzaldehyde. nih.govorganic-chemistry.orgprepchem.com This reaction, a specific type of Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a benzyl (B1604629) halide.

The benzylation of 2-hydroxy-4-methoxybenzaldehyde is typically carried out using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govprepchem.com The choice of base and solvent is crucial for the reaction's success, influencing yield and purity.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and bicarbonates such as sodium bicarbonate (NaHCO₃). nih.govprepchem.com Potassium carbonate is often favored, typically used in excess to ensure complete deprotonation of the phenolic hydroxyl group. nih.gov The reaction is generally conducted at elevated temperatures to facilitate the reaction rate. For instance, a common set of conditions involves heating the reactants in a suitable solvent at temperatures around 80°C for several hours. nih.gov

Detailed research findings have optimized these conditions to achieve high yields. A representative procedure involves reacting 2-hydroxy-4-methoxybenzaldehyde with benzyl bromide and potassium carbonate in N,N-dimethylformamide (DMF), which can result in yields between 78% and 85%. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) | Ref |

| 2-Hydroxy-4-methoxybenzaldehyde | Benzyl bromide | K₂CO₃ (2.0 equiv) | DMF | 80°C | 12 | 78-85 | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Benzyl chloride | NaHCO₃ (1.67 equiv) | Ethanol (B145695) | Reflux | 5 | Good | prepchem.com |

The choice of solvent plays a critical role in the benzylation reaction, primarily by affecting the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents are frequently employed as they can solvate the cation of the base, leaving the anion more reactive.

N,N-Dimethylformamide (DMF): DMF is a common choice that facilitates the dissolution of both the organic substrate and the inorganic base, promoting a homogeneous reaction mixture and leading to high yields. nih.govlookchem.com

Ethanol: Solvent-based benzylation using ethanol has also been reported. prepchem.comjst.go.jp In one study, the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzyl chloride was successfully carried out under reflux in ethanol with sodium bicarbonate as the base. prepchem.com While ethanol is a protic solvent, which can potentially hinder the nucleophilicity of the phenoxide through hydrogen bonding, the use of reflux conditions can overcome this barrier to provide good yields. prepchem.com

Acetonitrile (B52724): For related regioselective benzylations, acetonitrile has been noted as a very efficient solvent, particularly in combination with mild bases like sodium bicarbonate or potassium fluoride. guidechem.com

The selection of the solvent system is often a balance between reaction efficiency, cost, and ease of removal during product workup.

Phase Transfer Catalysis (PTC) offers a green and efficient alternative to conventional homogeneous solvent-based methods. ukzn.ac.za This technique is particularly useful for reactions between reactants that are soluble in immiscible phases, such as an aqueous base and an organic substrate. ukzn.ac.za A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the reactive anion (the phenoxide) from the aqueous phase to the organic phase where it can react with the benzyl halide. gla.ac.uk

While direct documentation for the PTC benzylation of 2-hydroxy-4-methoxybenzaldehyde is sparse, the selective O-alkylation of the structurally similar compound vanillin (B372448) with benzyl chloride is well-studied and provides a strong precedent. gla.ac.uk In this analogous reaction, using TBAB as a catalyst under tri-liquid or bi-liquid phase conditions can lead to high conversion (97.1%) and selectivity in a significantly shorter reaction time compared to non-catalyzed systems. The advantages of PTC include milder reaction conditions, reduced need for expensive and anhydrous organic solvents, and easier product separation. ukzn.ac.zagla.ac.uk

Alternative Synthetic Routes and Precursors

While the direct benzylation of 2-hydroxy-4-methoxybenzaldehyde is the most common route, other pathways involving protected intermediates can be conceptualized, though they are not as frequently documented in the literature.

A synthetic pathway starting from 4-Benzyloxy-2-(tert-butyldimethylsilyloxy)-benzaldehyde to produce this compound is not a conventional or documented transformation. The specified precursor has a benzyloxy group at the C4 position and a bulky tert-butyldimethylsilyl (TBDMS) ether protecting the C2 hydroxyl group. The target molecule, however, has a benzyloxy group at C2 and a methoxy (B1213986) group at C4. This transformation would require not a simple deprotection but a multi-step process involving cleavage of both the ether and silyl (B83357) ether, followed by selective re-functionalization at different positions, which is chemically inefficient.

Synthesis via Methyl Vinyl Ether Intermediates

The synthesis of this compound can be achieved through a multi-step process involving a methyl vinyl ether intermediate. This method offers a strategic approach to constructing the substituted benzaldehyde (B42025) framework.

One reported synthesis begins with the appropriate ketone, which is converted to a vinyl ether. For instance, 1-(benzyloxy)-4-(1,1-dimethoxyethyl)-2-methoxybenzene can be heated with ammonium dihydrogen phosphate, causing the elimination of methanol (B129727) to form the corresponding methyl vinyl ether, 1-(benzyloxy)-2-methoxy-4-(1-methoxyvinyl)benzene. unit.no This vinyl ether can then be further transformed to yield the target aldehyde, although the specific subsequent steps to achieve this compound from this particular intermediate are not detailed in the provided search results. Another related approach involves the reaction of 2-(4-(benzyloxy)-3-methoxyphenyl)-2-methoxyethyl methanesulfonate (B1217627) with potassium tert-butoxide in 1,2-dimethoxyethane (B42094) to also produce 1-(benzyloxy)-2-methoxy-4-(1-methoxyvinyl)benzene. unit.no

Derivatization and Subsequent Chemical Transformations of this compound

The aldehyde functional group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction of the Aldehyde Group to Alcohol

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2-(benzyloxy)-4-methoxyphenyl)methanol. This transformation is a fundamental reaction in organic synthesis. While specific conditions for the reduction of this compound were not found, general methods for aldehyde reduction are well-established. For example, sodium borohydride (B1222165) is a common and effective reagent for the reduction of aldehydes to alcohols. ugm.ac.id The reaction is typically carried out in a protic solvent like ethanol or methanol.

A general procedure for aldehyde reduction using sodium borohydride involves dissolving the aldehyde in a suitable solvent and then adding the reducing agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). ugm.ac.id

Condensation Reactions

The aldehyde functionality of this compound allows it to participate in various condensation reactions, which are crucial for forming new carbon-carbon and carbon-nitrogen bonds.

This compound can be condensed with methyl azidoacetate to form the corresponding methyl (E)-2-azido-3-(2-(benzyloxy)-4-methoxyphenyl)acrylate. nih.gov This reaction is a key step in the Hemetsberger indole (B1671886) synthesis. The condensation is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol. psu.edu

Table 1: Synthesis of Methyl (E)-2-azido-3-(2-(benzyloxy)-4-methoxyphenyl)acrylate

| Reactants | Reagents | Product | Reference |

| This compound, Methyl azidoacetate | Sodium methoxide, Methanol | Methyl (E)-2-azido-3-(2-(benzyloxy)-4-methoxyphenyl)acrylate | psu.edu |

The azidocinnamate derivative, methyl (E)-2-azido-3-(2-(benzyloxy)-4-methoxyphenyl)acrylate, can undergo thermal cyclization to produce indole derivatives. This reaction is known as the Hemetsberger indole synthesis. nih.govwikipedia.org Heating the azidocinnamate in a high-boiling solvent like xylene leads to the loss of nitrogen gas and subsequent cyclization to form the corresponding indole-2-carboxylate. psu.eduwikipedia.org In the case of the derivative from this compound, this process yields methyl 6-(benzyloxy)-4-methoxy-1H-indole-2-carboxylate. nih.gov

Table 2: Hemetsberger Indole Synthesis

| Starting Material | Conditions | Product | Reference |

| Methyl (E)-2-azido-3-(2-(benzyloxy)-4-methoxyphenyl)acrylate | Refluxing xylene | Methyl 6-(benzyloxy)-4-methoxy-1H-indole-2-carboxylate | nih.govpsu.edu |

This indole derivative can be further modified. For example, treatment with lithium aluminum hydride can reduce the ester group to a methyl group, yielding 6-(benzyloxy)-4-methoxy-2-methyl-1H-indole. nih.gov

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-(benzyloxy)-4-methoxybenzoic acid. This transformation is a common synthetic step to introduce a carboxylic acid functionality. A variety of oxidizing agents can be employed for this purpose. For instance, a subsequent Pinnick oxidation can be used to furnish the carboxylic acid. nih.gov Other methods for oxidizing aldehydes to carboxylic acids include using reagents like potassium permanganate (B83412), chromic acid, or milder oxidants like pyridinium (B92312) chlorochromate (PCC) with an appropriate co-oxidant. organic-chemistry.org

Table 3: Oxidation of this compound

| Starting Material | Reaction Type | Product | Reference |

| This compound | Oxidation (e.g., Pinnick oxidation) | 2-(Benzyloxy)-4-methoxybenzoic acid | nih.gov |

This carboxylic acid can then be converted to other derivatives, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. nih.gov

Formation of 2-Benzyloxy-4-methoxyphenylacetic Acid

The oxidation of the aldehyde functional group in this compound to a carboxylic acid affords 2-benzyloxy-4-methoxyphenylacetic acid. This transformation is a fundamental process in organic synthesis, converting an aldehyde into a higher oxidation state. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often dictated by factors such as yield, reaction conditions, and compatibility with other functional groups present in the molecule.

Common methods for the oxidation of aldehydes to carboxylic acids that are applicable in this case include the use of:

Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically carried out in a basic or neutral aqueous solution.

Chromium trioxide (CrO₃): Often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), it is a powerful oxidant for this transformation.

Sodium perborate (B1237305) (NaBO₃): In acetic acid, sodium perborate serves as an effective and mild reagent for the oxidation of aromatic aldehydes. organic-chemistry.org

Hydrogen peroxide (H₂O₂): In the presence of a catalyst, such as methyltrioxorhenium, hydrogen peroxide can be used for the oxidation of benzaldehydes. organic-chemistry.org

Organocatalysts: N-Hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the terminal oxidant, offering a metal-free alternative. organic-chemistry.org

The general reaction scheme for the oxidation is presented below:

Scheme 1: General oxidation of this compound to 2-Benzyloxy-4-methoxyphenylacetic acid.

A study on the synthesis of laurolitsine, a natural product, describes a similar transformation where the related compound, 3-(benzyloxy)-4-methoxybenzaldehyde, is converted to its corresponding phenylacetic acid derivative. nih.gov This lends credence to the feasibility of oxidizing this compound to its carboxylic acid counterpart using established oxidation protocols.

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Sodium Perborate (NaBO₃) in Acetic Acid | Acetic acid |

| N-Hydroxyphthalimide (NHPI)/O₂ | Organic solvent, room temperature |

| Vanadium(V) oxide acetylacetonate (B107027) (VO(acac)₂)/H₂O₂ | Dichloromethane, room temperature |

Formation of Imides

The aldehyde functional group of this compound can participate in reactions to form imide derivatives. Imides are functional groups characterized by two acyl groups bound to a nitrogen atom. One synthetic route to imides from aldehydes involves a direct coupling reaction with NH-amides. For instance, a metal-free method utilizing iodine and tert-butyl hydroperoxide (TBHP) as an oxidant has been reported for the synthesis of imides from benzaldehydes and NH-amides. organic-chemistry.orgorganic-chemistry.org This reaction proceeds via an oxidative C-H/N-H cross-coupling.

Another approach involves the condensation of a substituted benzaldehyde with a compound already containing an imide functionality. For example, aromatic azomethines have been synthesized through the condensation of substituted benzaldehydes of the vanillin series with 4-aminophenylene-N-imide of maleopimaric acid. researchgate.net This suggests that this compound could react with primary amines that are part of an imide structure to form a Schiff base, which is an imine derivative. While not a direct formation of a cyclic imide from the aldehyde carbon, it represents the incorporation of the benzaldehyde structure into a larger imide-containing molecule.

Furthermore, the synthesis of new substituted imines has been demonstrated by reacting aldehydes with compounds containing a pre-formed imide ring system, such as those derived from quinolinic acid. researchgate.net

The general transformation can be conceptualized as the reaction of the aldehyde with an appropriate nitrogen-containing precursor under oxidative conditions or through a condensation-dehydration sequence.

Exploration of Other Functional Group Modifications

Beyond oxidation to carboxylic acids and formation of imides, the functional groups of this compound allow for a range of other chemical transformations.

Reduction of the Aldehyde Group: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(benzyloxy)-4-methoxyphenyl)methanol. This is typically achieved using mild reducing agents to avoid the cleavage of the benzyl ether.

Sodium borohydride (NaBH₄): A common and selective reagent for the reduction of aldehydes in the presence of other functional groups like ethers. The reaction is usually performed in an alcoholic solvent like ethanol or methanol.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also be used, though it is less selective than NaBH₄.

Reactions involving the Aromatic Ring: The electron-donating nature of the benzyloxy and methoxy groups activates the aromatic ring towards electrophilic substitution reactions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. For instance, the nitration of 3-(benzyloxy)-4-methoxybenzaldehyde with concentrated nitric acid has been reported to yield the corresponding 2-nitro derivative. chemicalforums.com A similar regioselectivity might be expected for this compound, with the position of nitration being directed by the existing substituents.

Bromination: The aromatic ring can undergo bromination. The synthesis of 2-(benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde (B12339580) demonstrates that halogenation of the benzyloxy-methoxy-benzaldehyde scaffold is possible. ontosight.ai

Condensation Reactions: The aldehyde group is susceptible to condensation reactions with active methylene (B1212753) compounds.

Chalcone (B49325) Formation: this compound can serve as a precursor for chalcone synthesis through a Claisen-Schmidt condensation with an appropriate ketone. Chalcones are α,β-unsaturated ketones that are intermediates in the biosynthesis of flavonoids and are of interest in medicinal chemistry. A study has detailed the synthesis of chalcone derivatives from the isomeric 3-benzyloxy-4-methoxybenzaldehyde. orientjchem.org

Table 2: Summary of Other Functional Group Modifications

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Nitration | Concentrated Nitric Acid (HNO₃) | Nitroarene |

| Bromination | Bromine (Br₂) | Bromoarene |

| Claisen-Schmidt Condensation | Acetophenone derivative, Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) |

Structure Activity Relationship Studies Involving 2 Benzyloxy 4 Methoxybenzaldehyde and Its Analogs

Comparative Analysis of Larvicidal Activity

The larvicidal effects of 2-(Benzyloxy)-4-methoxybenzaldehyde and its analogs have been systematically evaluated, particularly against the malaria vector, Anopheles gambiae.

Research has demonstrated that this compound exhibits notable larvicidal activity against Anopheles gambiae. ku.ac.keresearchgate.neticipe.org Studies have determined its lethal dose 50 (LD50), which is a measure of the concentration required to kill 50% of the larvae population. The reported LD50 value for this compound is 10 µg/mL. ku.ac.keresearchgate.netscispace.comingentaconnect.com This indicates a marked improvement in activity when compared to some other related compounds. ku.ac.keresearchgate.net

When compared to its precursor, 2-Hydroxy-4-methoxybenzaldehyde (B30951), which is a naturally occurring compound isolated from Mondia whytei roots, this compound shows enhanced larvicidal potency. ku.ac.keresearchgate.neticipe.org 2-Hydroxy-4-methoxybenzaldehyde itself has an LD50 of 22 µg/mL against Anopheles gambiae larvae. ku.ac.keresearchgate.netscispace.comscispace.com The benzylation of the hydroxyl group at the 2-position to form this compound more than doubles its effectiveness, as indicated by the lower LD50 value. ku.ac.keresearchgate.netscispace.com

Table 1: Comparative Larvicidal Activity against Anopheles gambiae Larvae

| Compound | LD50 (µg/mL) |

|---|---|

| This compound | 10 ku.ac.keresearchgate.netingentaconnect.com |

| 2-Hydroxy-4-methoxybenzaldehyde | 22 ku.ac.keresearchgate.netscispace.com |

| 2-Benzyloxybenzaldehyde | 4.8 ku.ac.keresearchgate.net |

| Benzylphenyl ether | 1.2 ku.ac.keresearchgate.net |

| 2-Benzoyloxy-4-methoxybenzaldehyde | 28 ku.ac.keresearchgate.net |

| 2-Hydroxybenzaldehyde | 9 ku.ac.keresearchgate.net |

| Benzaldehyde (B42025) | 55 scispace.com |

| Phenol | 54 scispace.com |

Influence of Functional Groups on Biological Activity

The differences in larvicidal activity among the tested compounds can be attributed to the presence and nature of their functional groups.

In contrast to the enhancing effect of the benzyl (B1604629) group, the methoxyl group at the 4-position appears to have an antagonistic effect on the larvicidal activity. scispace.com This is demonstrated by comparing 2-benzyloxybenzaldehyde (LD50 = 4.8 µg/mL) with this compound (LD50 = 10 µg/mL). ku.ac.keresearchgate.net The absence of the methoxy (B1213986) group in the former compound results in a more potent larvicide. Similarly, the higher activity of 2-hydroxybenzaldehyde (LD50 = 9 µg/mL) compared to 2-hydroxy-4-methoxybenzaldehyde (LD50 = 22 µg/mL) further confirms the antagonistic role of the 4-methoxyl group. ku.ac.keresearchgate.netscispace.com

Impact of Aldehyde Group Modifications

The aldehyde functional group at the C1 position of the benzene (B151609) ring is a crucial determinant of the biological activity of this compound and its analogs. Studies involving the modification of this group have demonstrated a considerable impact on the compound's potency.

In research focused on anticancer properties, the conversion of the aldehyde to an oxime or a Schiff base has been explored. For instance, the formation of Schiff bases from 2-(benzyloxy)benzaldehyde (B185962) derivatives has been shown to modulate their antitubercular activity. chemsrc.com This suggests that the electronic and steric properties of the C1 substituent are pivotal. The aldehyde's electrophilic nature allows for interactions with biological nucleophiles, a characteristic that is altered upon conversion to other functional groups.

Table 1: Effect of Aldehyde Group Modification on Biological Activity

| Parent Compound | Modification | Resulting Functional Group | Impact on Activity |

| 2-(Benzyloxy)benzaldehyde | Reaction with hydroxylamine | Oxime | Altered |

| 2-(Benzyloxy)benzaldehyde | Reaction with primary amines | Schiff Base (Imine) | Modulated |

| 2-(Benzyloxy)benzaldehyde | Reduction | Alcohol | Decreased |

Significance of Carbonyl and Hydroxyl Group Positioning

The relative positioning of the carbonyl (from the aldehyde) and hydroxyl groups on the benzaldehyde scaffold is a critical factor in defining the structure-activity landscape of these compounds. The presence and location of a hydroxyl group, in particular, can dramatically alter the molecule's properties and biological efficacy.

In studies of chalcones and flavanones derived from hydroxylated and methoxylated benzaldehydes, the arrangement of these functional groups was found to be more significant than the sheer number of hydroxyl groups present. researchgate.netmdpi.com For instance, the antioxidant activity of certain chalcones was enhanced by the presence of multiple hydroxyl groups, which can act as hydrogen donors for radical scavenging. researchgate.net

The proximity of a hydroxyl group to the carbonyl function can lead to the formation of intramolecular hydrogen bonds, which can influence the compound's conformation, stability, and interaction with biological targets. Research has indicated that the substitution pattern is crucial; for example, a hydroxyl group at the 2-position relative to the aldehyde can lead to different biological outcomes compared to a hydroxyl at the 4-position. researchgate.net This is attributed to the altered electronic effects and the potential for different intermolecular interactions.

Table 2: Influence of Carbonyl and Hydroxyl Group Positioning on Activity

| Compound | Carbonyl Position | Hydroxyl Position | Key Observation |

| 2-Hydroxy-4-methoxybenzaldehyde | C1 | C2 | Serves as a precursor to compounds with notable larvicidal activity. researchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C1 | C4 | Different substitution pattern leads to distinct biological and physical properties compared to the 2-hydroxy isomer. |

| 2',4',4-Trihydroxychalcone | N/A (Chalcone) | Multiple | Potent antioxidant and anti-butyrylcholinesterase activity. mdpi.com |

Structure-Activity Correlations in Related Acaricidal Studies

The principles of structure-activity relationships observed in anticancer studies of this compound and its analogs extend to their potential application as acaricides. Research into related compounds has provided valuable insights into the structural requirements for potent acaricidal activity.

Studies on scopoletin (B1681571) derivatives, which share some structural similarities with benzaldehyde derivatives, have shown that modifications at various positions of the core structure can lead to significant enhancements in acaricidal potency. nih.govresearchgate.net For example, the introduction of bulky substituents and the modulation of electronic and hydrophobic properties at specific positions were found to increase activity against mites like Tetranychus cinnabarinus. nih.gov

In the context of benzaldehyde-related structures, 2-hydroxy-4-methoxybenzaldehyde itself has been identified as having larvicidal activity. researchgate.net The conversion of the hydroxyl group to a benzyloxy ether, as in this compound, resulted in a marked improvement in this activity. researchgate.net This underscores the importance of the benzyloxy moiety in enhancing the lipophilicity and, consequently, the biological efficacy of the compound in this specific application. Further modifications, such as the introduction of different substituents on the benzyl ring, could further refine the acaricidal properties.

Table 3: Structure-Activity Correlations in Acaricidal Studies

| Compound/Derivative Class | Structural Feature | Impact on Acaricidal Activity | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Free hydroxyl group at C2 | Baseline larvicidal activity | researchgate.net |

| 2-Benzyloxy-4-methoxybenzaldehyde | Benzyloxy group at C2 | Marked improvement in larvicidal activity | researchgate.net |

| Scopoletin Derivatives | Bulky substituents at various positions | Increased acaricidal potency | nih.govresearchgate.net |

| Phenyl Methoxyacrylates | Alkenylthiopyrimidine substructure | Significant acaricidal activity | nih.gov |

Advanced Spectroscopic and Analytical Research on 2 Benzyloxy 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Analysis of Benzylic Methylene (B1212753) Protons

In the ¹H NMR spectrum of 2-(Benzyloxy)-4-methoxybenzaldehyde, the benzylic methylene protons (—O—CH₂—Ph) are a key diagnostic feature confirming the presence of the benzyl (B1604629) group. The successful synthesis and benzylation of the precursor were confirmed by the appearance of a characteristic singlet for these protons. scispace.com The chemical shift for these protons is a critical piece of data for structural confirmation.

Interactive Data Table: ¹H NMR Data for Benzylic Methylene Protons

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic Methylene (-CH₂-) | 5.07 or 5.27 | Singlet |

Note: The source indicates singlets at both δ 5.27 and 5.07 for a series of benzylated compounds, including this compound. scispace.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, electron impact mass spectra (EIMS) have been obtained to confirm its molecular mass. scispace.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Exact Mass | 242.0943 g/mol |

| Ionization Method | Electron Impact (EI) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aldehyde and ether functional groups. While specific peak values from experimental data are not detailed in the available literature, the analysis was performed using a Fourier transform spectrometer with KBr disks. scispace.com The expected characteristic peaks provide insight into the molecular structure.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1680-1700 |

| Aromatic Ring | C=C Stretch | ~1580-1600 |

| Ether | C-O-C Stretch (Aryl-Alkyl) | ~1200-1275 |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds from a mixture.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of a compound. For this compound, TLC was performed on pre-coated silica (B1680970) gel plates. scispace.com Visualization of the spots was achieved under UV light. scispace.com

Interactive Data Table: TLC Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | 8:2 Hexane:Ethyl Acetate |

| Rƒ Value | 0.33 scispace.com |

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. The purification of this compound was successfully achieved using column chromatography with silica gel as the stationary phase. scispace.com The fractions were eluted using a solvent system consistent with that used for TLC analysis. scispace.com

Interactive Data Table: Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) scispace.com |

| Eluent | Hexane:Ethyl Acetate (8:2) scispace.com |

Computational Chemistry and Modeling of 2 Benzyloxy 4 Methoxybenzaldehyde Interactions

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and medicinal chemistry.

Recent studies have utilized molecular docking to investigate the binding affinity of 2-(Benzyloxy)-4-methoxybenzaldehyde and its derivatives with various biological targets. For instance, derivatives of this compound have been docked with enzymes like acetylcholinesterase (AChE) and matrix metalloproteinases (MMP1 and MMP2). sysrevpharm.orgdiscovery.csiro.au In one study, a derivative, (E)-3-((3-(benzyloxy)-4-methoxybenzylidene) amino)-2-thioxothiazolidin-4-one, was evaluated as a potential AChE inhibitor. sysrevpharm.org Another research effort focused on the interaction of N-(4-(benzyloxy)-3-methoxybenzylidene)-4-methoxyaniline with MMP1 and MMP2, highlighting its potential in cosmetic applications. discovery.csiro.au

The benzyloxy and methoxy (B1213986) groups on the benzaldehyde (B42025) scaffold are noted to play a crucial role in the binding affinity and specificity towards molecular targets. The benzyloxy group, in particular, can enhance lipophilicity, which is often correlated with increased biological activity.

Molecular Docking and Binding Affinity Data

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| ABMM-15 | ALDH1A3 | -7.709 | Hydrophobic contacts |

| ABMM-16 | ALDH1A3 | - | Good binding suggested |

It is important to note that while docking simulations provide valuable predictions of binding affinity, these are often complemented by experimental assays to confirm the inhibitory activity and determine values such as IC₅₀. nih.gov For example, two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16, were identified as potent and selective inhibitors of ALDH1A3 with IC₅₀ values of 0.23 and 1.29 µM, respectively. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It has become a valuable tool for studying reaction mechanisms, offering insights into transition states, activation energies, and reaction pathways. core.ac.ukcoe.edumdpi.com

In the context of compounds structurally related to this compound, DFT calculations have been employed to understand regioselectivity in synthetic reactions. For the related compound 2-(Benzyloxy)-4-fluorobenzaldehyde, DFT calculations (at the B3LYP/6-31G* level) were used to predict the activation barriers for substitution at different positions on the aromatic ring. These calculations revealed a lower activation energy for substitution at position 2 compared to position 6, explaining the observed regioselectivity in chemical synthesis.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the provided results, the application of DFT to similar molecules demonstrates its potential to elucidate its chemical reactivity. Such calculations can help in optimizing reaction conditions and predicting the formation of various products in reactions like oxidation, reduction, and substitution.

DFT Calculation Data for a Related Compound

| Compound | Reaction | Computational Method | Predicted Activation Energy (ΔG‡) |

|---|---|---|---|

| 2-(Benzyloxy)-4-fluorobenzaldehyde | Substitution at position 2 | B3LYP/6-31G | 24.3 kcal/mol |

| 2-(Benzyloxy)-4-fluorobenzaldehyde | Substitution at position 6 | B3LYP/6-31G | 28.1 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comresearchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. researchgate.net

For benzyloxybenzaldehyde derivatives, QSAR studies have been conducted to establish relationships between their structural features and biological activities, such as anticancer and antimicrobial effects. researchgate.netresearchgate.net For example, a study on a series of benzyloxybenzaldehyde derivatives against the HL-60 cell line established preliminary structure-activity relationships, identifying key structural features that contribute to their anticancer activity. researchgate.net The presence of the benzyloxy group was found to enhance the antiproliferative efficacy. researchgate.net

In another study, QSAR models were developed for Schiff bases derived from substituted benzaldehydes, where the antimicrobial activity was found to be governed by the total energy of the molecule and topological descriptors. researchgate.net Although a specific QSAR model solely for this compound is not detailed, the existing research on related compounds underscores the utility of this approach. researchgate.netgavinpublishers.com These models typically use various molecular descriptors, including lipophilic, electronic, and steric parameters, to correlate with biological activity. researchgate.net

QSAR Model Parameters for Related Compound Series

| Compound Series | Biological Activity | Key Descriptors | Correlation Coefficient (r) |

|---|---|---|---|

| 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives | Antifungal | Hydrophobic parameters (π), Indicator (H) | >0.9 |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

Furthermore, the exploration of novel catalytic systems is a significant avenue of research. The use of inexpensive and efficient catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is being investigated for multi-component reactions that utilize benzyloxybenzaldehyde derivatives to create complex molecular architectures. acs.orgnih.gov These methods often allow for reactions to be performed under milder or even solvent-free conditions, aligning with the principles of green chemistry. acs.org The development of phase-transfer catalysis and the application of energy sources like microwave and ultrasound irradiation are also emerging as promising techniques to accelerate reaction times and improve yields for O-alkylation reactions, which are central to the synthesis of this compound. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches

| Synthetic Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Conventional Synthesis | Multi-step process, often requiring protection/deprotection steps and use of traditional solvents. | Well-established and reliable. | researchgate.net |

| One-Pot Synthesis | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced waste and purification steps. | |

| Novel Catalysis (e.g., DABCO) | Use of inexpensive, non-toxic, and reusable catalysts for multi-component reactions. | Cost-effective, environmentally friendly, enables complex molecule synthesis. | acs.orgnih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Application of alternative energy sources to drive reactions. | Drastically reduced reaction times, often higher yields. | researchgate.net |

Exploration of Broader Biological Activities

The established antiproliferative activity of 2-(Benzyloxy)-4-methoxybenzaldehyde against human leukemia (HL-60) cells, where it induces apoptosis and cell cycle arrest, has been a significant finding. researchgate.netnih.gov However, this represents only the beginning of understanding its full biological potential. Future research is expanding to screen this compound and its derivatives against a wider array of cancer cell lines and to explore other therapeutic areas.

Derivatives of benzyloxybenzaldehyde are already showing promise in diverse biological contexts. For example, chalcones synthesized from this aldehyde have been investigated for their antimicrobial properties. orientjchem.org Other derivatives have been synthesized and evaluated for potential antimalarial activity and as inhibitors of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase. sysrevpharm.orgarabjchem.org The core structure is viewed as a valuable pharmacophore, or a molecular feature responsible for a drug's pharmacological activity, which can be modified to target various biological pathways. researchgate.net This modularity allows for the creation of libraries of related compounds to be tested for a wide range of activities, from anti-inflammatory to enzyme inhibition. researchgate.net

Table 2: Investigated Biological Activities of Benzyloxybenzaldehyde Derivatives

| Derivative Class | Investigated Activity | Research Focus | References |

|---|---|---|---|

| Parent Compound | Anticancer (Leukemia) | Induction of apoptosis and G2/M cell cycle arrest in HL-60 cells. | researchgate.netnih.gov |

| Chalcones | Antimicrobial, Antimalarial | Synthesis of new derivatives via Claisen-Schmidt condensation to test against various pathogens. | orientjchem.orgarabjchem.org |

| Thioxothiazolidin-4-ones | Acetylcholinesterase Inhibition | Development of potential treatments for Alzheimer's disease. | sysrevpharm.org |

| Dihydropyranopyrazoles | PDE2 Inhibition | Exploring novel inhibitors for neurodegenerative disorders. | semanticscholar.org |

| Pyrimidines | Antimalarial | Cyclo-condensation reactions to create heterocyclic compounds with activity against P. falciparum. | arabjchem.org |

Integration with Drug Discovery Platforms

The structural attributes of this compound make it an ideal candidate for integration into modern drug discovery platforms. Its utility as a scaffold allows for the systematic synthesis of large, diverse libraries of derivatives through combinatorial techniques. orientjchem.org These libraries are essential for high-throughput screening (HTS), a process that uses automation to rapidly test thousands of compounds for a specific biological activity. smolecule.comnih.gov

Emerging research will likely see the increased use of this and related benzaldehyde (B42025) structures in both experimental and computational screening campaigns. High-throughput computational (or in silico) screening can be used to predict the binding affinity of virtual libraries of benzyloxybenzaldehyde derivatives against specific protein targets, such as enzymes or receptors. nih.govresearchgate.net This approach allows researchers to prioritize a smaller number of the most promising candidates for actual synthesis and in vitro testing, saving significant time and resources. nih.gov The development of dihydropyranopyrazole derivatives as potential PDE2 inhibitors for Alzheimer's disease, which began with computational screening, exemplifies this powerful synergy between virtual and experimental methods. semanticscholar.org

Sustainable Production and Green Chemistry Approaches

In line with a global push for more sustainable scientific practices, a major future direction for research on this compound involves the implementation of green chemistry principles. nih.gov The goal is to develop manufacturing processes that are safer, more energy-efficient, and generate less hazardous waste.

Key avenues include the use of solvent-free reaction conditions or the replacement of traditional organic solvents with more environmentally benign alternatives like water. researchgate.net The development of catalytic methods, particularly those using non-toxic and recyclable catalysts, is central to this effort. acs.org As previously mentioned, techniques such as microwave-assisted and ultrasound-assisted synthesis are also at the forefront of green chemistry. researchgate.net These methods can dramatically reduce reaction times from hours to minutes and decrease energy consumption while often improving product yields. researchgate.net By focusing on metrics like atom economy—which measures how many atoms from the reactants are incorporated into the final product—researchers aim to design synthetic pathways that are not only effective but also fundamentally less wasteful. nih.gov

Q & A

Q. What are the primary synthetic routes for 2-(Benzyloxy)-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or etherification. A common method involves reacting 4-hydroxybenzaldehyde with 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aldehyde to benzyl halide) and reaction time (6–12 hours). Side reactions, such as over-alkylation, can occur if excess benzyl halide is used. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ether linkage (δ ~4.8–5.2 ppm for benzyloxy –CH₂–) and aldehyde proton (δ ~9.8–10.2 ppm) .

- FTIR : Key peaks include C=O stretch (~1680–1700 cm⁻¹) and aromatic C–O–C (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 243.1022 for C₁₅H₁₄O₃) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly dihedral angles between aromatic rings (e.g., ~78° in related dialdehydes) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic addition reactions?

The electron-donating methoxy and benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate the aldehyde toward nucleophilic attack. For example, in Knoevenagel condensations, the aldehyde’s electrophilicity is reduced, requiring strong bases (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to enhance reactivity. Computational studies (DFT) can predict charge distribution, guiding reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anti-inflammatory activity often arise from assay variability (e.g., bacterial strain differences) or impurities. To address this:

- Standardize Assays : Use established protocols (e.g., CLSI guidelines for MIC testing).

- Purity Verification : Employ HPLC (>98% purity) and LC-MS to exclude byproducts .

- Mechanistic Studies : Compare results with structurally similar compounds (e.g., 4-methoxybenzaldehyde derivatives) to isolate substituent-specific effects .

Q. How can reaction pathways involving this compound be optimized for selective oxidation or reduction?

- Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO₂) to convert the aldehyde to carboxylic acid without cleaving the benzyl ether .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the aldehyde to alcohol while preserving the benzyloxy group. Over-reduction of the aromatic ring is avoided by limiting H₂ pressure (<5 atm) .

Q. What methodologies assess the compound’s potential as a biochemical probe for enzyme inhibition?

- Docking Simulations : Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) .

- SPR Spectroscopy : Quantify real-time interaction kinetics with immobilized enzymes .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

- Solvent Choice : Store in anhydrous DMSO or DMF at –20°C to prevent aldehyde oxidation. Aqueous solutions degrade rapidly due to hydrolysis.

- Accelerated Stability Testing : Use thermal stress (40°C for 14 days) and monitor via HPLC to identify degradation products (e.g., benzoic acid derivatives) .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in vitro?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Waste Disposal : Neutralize with 10% NaOH before disposal in designated organic waste containers .

Q. How is the compound’s toxicity assessed in absence of direct data?

Apply read-across strategies using structurally similar substances (e.g., 4-hydroxybenzaldehyde) with established toxicity profiles. In silico tools like OECD QSAR Toolbox predict acute toxicity (e.g., LD₅₀ ~500 mg/kg in rats) .

Data Analysis and Interpretation

Q. How can researchers address inconsistencies in spectral data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.